molecular formula C30H48O5 B7819652 Barbinervic acid

Barbinervic acid

Cat. No.: B7819652
M. Wt: 488.7 g/mol
InChI Key: YLHQFGOOMKJFLP-UHFFFAOYSA-N
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Description

Barbinervic acid, also known as (3α)-3,19,24-Trihydroxyurs-12-en-28-oic acid, is a pentacyclic triterpene acid. It is primarily isolated from the leaves of Diospyros kaki, a traditional Chinese medicinal plant. This compound is known for its bioactive properties and has been studied for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Barbinervic acid can be isolated from the leaves of Diospyros kaki using high-speed countercurrent chromatography (HSCCC). The solvent system used for this separation typically consists of n-hexane, ethyl acetate, methanol, and water in a ratio of 3:6:4:2 . The chemical structure of this compound is elucidated using techniques such as electron ionization mass spectrometry (EI-MS), electrospray ionization mass spectrometry (ESI-MS), proton nuclear magnetic resonance (^1H NMR), and carbon-13 nuclear magnetic resonance (^13C NMR) .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from large quantities of Diospyros kaki leaves. The leaves are first dried and finely chopped before being subjected to solvent extraction. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Barbinervic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactivity or to synthesize derivatives for specific applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

    Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Barbinervic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of barbinervic acid involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. The compound’s anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific configuration and the presence of three hydroxyl groups at positions 3, 19, and 24. This unique structure contributes to its distinct bioactive properties and makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O5/c1-18-9-14-30(24(33)34)16-15-27(4)19(23(30)29(18,6)35)7-8-21-25(2)12-11-22(32)26(3,17-31)20(25)10-13-28(21,27)5/h7,18,20-23,31-32,35H,8-17H2,1-6H3,(H,33,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHQFGOOMKJFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1(C)O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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